molecular formula C16H25ClN2O2 B1426764 N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride CAS No. 1332529-70-0

N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride

Cat. No. B1426764
M. Wt: 312.83 g/mol
InChI Key: JVPTYLAINHXDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Synthesis and Characterization

  • Benzamide derivatives, including compounds related to N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride, have been synthesized and characterized. These compounds were studied for their structural features, determined from analytical and spectral data. Additionally, their antibacterial activity was evaluated against various bacterial strains, showing that some copper complexes of these benzamides exhibited better activities compared to the free ligands and standard antibiotics (Khatiwora et al., 2013).

Pharmacokinetics and Drug Metabolism

  • Studies on novel Anaplastic Lymphoma Kinase inhibitors related to N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride revealed insights into their pharmacokinetics and enzymatic hydrolysis in plasma. The research indicated that modifications to minimize hydrolysis resulted in analogs stable in plasma, showing a trade-off between stability and potency against the target enzyme (Teffera et al., 2013).

Gastrointestinal Motility Enhancement

  • Certain benzamide derivatives have shown potential in enhancing gastrointestinal motility. These compounds were synthesized and evaluated for their effect on gastrointestinal processes, suggesting their potential as prokinetic agents with reduced side effects derived from binding affinity to other receptors (Sonda et al., 2004).

Antimicrobial Activities

  • A series of benzothiazoles derivatives, structurally related to N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride, were synthesized and evaluated for their antimicrobial activity. The study's findings indicated promising antimicrobial potentials against various bacterial and fungal strains, paving the way for the design of more potent antimicrobial agents (Anuse et al., 2019).

properties

IUPAC Name

4-(piperidin-3-ylmethoxy)-N-propan-2-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-5-7-15(8-6-14)20-11-13-4-3-9-17-10-13;/h5-8,12-13,17H,3-4,9-11H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPTYLAINHXDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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